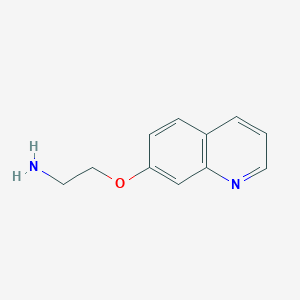
2-(7-Quinolinyloxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Quinolinyloxy)ethanamine is a chemical compound that features a quinoline moiety linked to an ethanamine group via an oxygen atom
Preparation Methods
The synthesis of 2-(7-Quinolinyloxy)ethanamine typically involves the reaction of 7-hydroxyquinoline with 2-chloroethylamine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Chemical Reactions Analysis
2-(7-Quinolinyloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The ethanamine group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-(7-Quinolinyloxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(7-Quinolinyloxy)ethanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the ethanamine group can interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
2-(7-Quinolinyloxy)ethanamine can be compared with other similar compounds, such as:
2-(8-Quinolinyloxy)ethanamine: This compound has a similar structure but with the quinoline moiety at the 8-position. It may exhibit different biological activities and properties.
2-(6-Quinolinyloxy)ethanamine: Another isomer with the quinoline moiety at the 6-position, which can lead to variations in its chemical reactivity and biological effects.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-quinolin-7-yloxyethanamine |
InChI |
InChI=1S/C11H12N2O/c12-5-7-14-10-4-3-9-2-1-6-13-11(9)8-10/h1-4,6,8H,5,7,12H2 |
InChI Key |
FZIFJKSBGDPGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCCN)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















